molecular formula C7H3ClN4 B1396607 2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile CAS No. 1060816-60-5

2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile

Cat. No.: B1396607
CAS No.: 1060816-60-5
M. Wt: 178.58 g/mol
InChI Key: LSXHKYDDAIAILE-UHFFFAOYSA-N
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Description

2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrrolo[2,3-D]pyrimidine core with a chlorine atom at the 2-position and a carbonitrile group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Biochemical Analysis

Biochemical Properties

2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been found to interact with tyrosine kinases, which are enzymes that catalyze the transfer of phosphate groups from ATP to tyrosine residues on proteins . This interaction can lead to the modulation of signaling pathways that are crucial for cell growth and differentiation. Additionally, this compound has been shown to bind to other proteins involved in cellular signaling, further influencing various biochemical processes .

Cellular Effects

The effects of this compound on cells are profound. It has been observed to induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as P53 and BAX, while downregulating anti-apoptotic genes like Bcl2 . This compound also affects cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are essential for cell survival and proliferation . Furthermore, this compound influences cellular metabolism by altering the expression of genes involved in metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of tyrosine kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition disrupts downstream signaling pathways, leading to altered gene expression and cellular responses. Additionally, this compound can interact with other biomolecules, such as transcription factors, further influencing gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function . These temporal effects are crucial for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been reported . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in the oxidation of this compound, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can accumulate in various cellular compartments, including the cytoplasm and nucleus . This distribution is essential for its interaction with target enzymes and proteins, allowing it to exert its biochemical effects effectively .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It has been found to localize predominantly in the nucleus, where it can interact with transcription factors and other nuclear proteins . This localization is critical for its role in regulating gene expression and influencing cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-chloropyridine with cyanoacetic acid derivatives under basic conditions, followed by cyclization and chlorination steps . Another approach includes the use of microwave-assisted synthesis, which has been shown to be an efficient and robust method for preparing pyrrolo[2,3-D]pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile is unique due to the presence of both the chlorine atom and the carbonitrile group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile building block in drug discovery and development .

Properties

IUPAC Name

2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN4/c8-7-11-3-5-4(1-9)2-10-6(5)12-7/h2-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXHKYDDAIAILE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=C(N=C2N1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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